5-Iodo-3-methylisoxazole
Overview
Description
5-Iodo-3-methylisoxazole is a halogenated derivative of isoxazole, an important class of aromatic heterocycles Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoxazole typically involves the iodination of 3-methyl-5-(tributylstannyl)isoxazole. This process can be achieved through a (3+2) cycloaddition reaction where tributyl(ethynyl)tin is used as the dipolarophile . The reaction conditions often include the use of hydrohalic acids and specific catalysts to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by iodination under controlled conditions. The use of metal catalysts such as copper(I) or ruthenium(II) can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are commonly used to form carbon-carbon bonds.
Metalation Reactions: Metalation reactions involving lithium or Grignard reagents can lead to ring cleavage and the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Lithium Diisopropylamide (LDA): Used in metalation reactions.
Hydrohalic Acids: Used in iodination reactions.
Major Products Formed:
Substituted Isoxazoles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various alkenes or alkynes.
Scientific Research Applications
5-Iodo-3-methylisoxazole has significant applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Utilized in the development of materials with liquid crystalline properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylisoxazole involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the isoxazole ring. The iodine atom can act as a leaving group in substitution reactions, while the isoxazole ring can undergo metalation and cross-coupling reactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
3-Iodo-5-phenylisoxazole: Another halogenated isoxazole with similar reactivity.
5-Bromo-3-methylisoxazole: A brominated derivative with comparable chemical properties.
5-Chloro-3-methylisoxazole: A chlorinated analogue with similar applications in organic synthesis.
Uniqueness: 5-Iodo-3-methylisoxazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and cross-coupling reactions. The combination of the iodine atom and the methyl group at specific positions on the isoxazole ring provides distinct chemical properties that are valuable in various scientific applications .
Properties
IUPAC Name |
5-iodo-3-methyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-2-4(5)7-6-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKRLDWQPENMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313237 | |
Record name | 5-Iodo-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126085-92-5 | |
Record name | 5-Iodo-3-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126085-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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